molecular formula C15H16N4OS B6459077 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole CAS No. 2549006-87-1

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole

Cat. No. B6459077
CAS RN: 2549006-87-1
M. Wt: 300.4 g/mol
InChI Key: FBWAKFADZVOFRZ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Anticancer Properties

Imidazole derivatives have demonstrated potential as anticancer agents. Researchers have investigated the cytotoxic effects of compounds containing imidazole rings, including 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole . These studies explore their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .

Antifungal Activity

Imidazole-based compounds often exhibit antifungal properties. Researchers have evaluated the efficacy of such molecules against various fungal pathogens. The benzothiazole-imidazole hybrid may serve as a potential antifungal agent, contributing to the development of novel treatments for fungal infections .

Antiviral Applications

Imidazole derivatives have been investigated for their antiviral activity. While specific studies on 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole are limited, its structural features suggest potential antiviral effects. Further research is needed to explore its activity against specific viruses .

Anti-Tubercular Properties

Given the urgent need for new anti-tubercular drugs, compounds containing imidazole moieties have attracted attention. Researchers have synthesized and evaluated imidazole-based derivatives for their activity against Mycobacterium tuberculosis. The benzothiazole-imidazole hybrid could contribute to this field .

Antimalarial Investigations

Imidazole-containing compounds have been studied as potential antimalarial agents. Although research on our compound of interest is scarce, its structural features warrant exploration in the context of malaria treatment .

Plant Growth Stimulants

Interestingly, some imidazole complexes have been tested as seedling coatings to enhance plant growth. While not extensively studied, the benzothiazole-imidazole hybrid may have applications in agriculture and crop protection .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is a great importance of heterocyclic ring-containing drugs . Therefore, there is a potential for the development of new drugs that overcome the AMR problems .

properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-20-12-3-2-4-13-14(12)17-15(21-13)19-8-11(9-19)7-18-6-5-16-10-18/h2-6,10-11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWAKFADZVOFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole

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